N-(3-Chlorophenyl)thietan-3-amine

Description

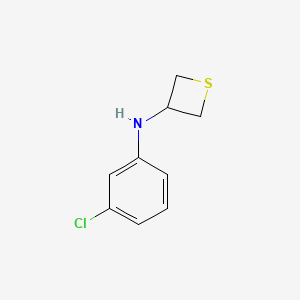

N-(3-Chlorophenyl)thietan-3-amine is a small-molecule organic compound characterized by a thietane (a saturated three-membered ring containing one sulfur atom) substituted with an amine group at the 3-position and a 3-chlorophenyl moiety. The thietane ring introduces significant ring strain, which can influence both reactivity and conformational stability.

The synthesis of 3-amino thietane derivatives typically involves cyclization reactions or modifications of pre-existing heterocycles. For example, strategies may include nucleophilic substitution reactions using thietane precursors or ring-opening/ring-closing sequences to install the amine functionality .

Properties

Molecular Formula |

C9H10ClNS |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)thietan-3-amine |

InChI |

InChI=1S/C9H10ClNS/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

YQUZWSHYHVXLNY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)thietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. For example, the reaction of 3-chlorophenylthiirane with ammonia or primary amines can yield this compound through a ring-opening and subsequent cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Phenol derivatives and alkyl-substituted products.

Scientific Research Applications

N-(3-Chlorophenyl)thietan-3-amine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the thietane ring and the 3-chlorophenyl group can influence the compound’s binding affinity and selectivity towards different biological targets .

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)thian-3-amine

Structural Differences :

- Heterocycle : Thiane (six-membered sulfur-containing ring) vs. thietane (three-membered ring).

- Substituents : Additional fluorine at the 4-position of the phenyl group.

Implications :

N-(3-Chlorophenyl)-3-nitropyridin-2-amine

Structural Differences :

- Heterocycle : Pyridine (aromatic six-membered nitrogen-containing ring) vs. thietane.

- Substituents : Nitro group at the 3-position of the pyridine ring.

Implications :

- The pyridine ring’s aromaticity confers planarity, enabling strong π-π interactions with aromatic residues in enzymes or receptors.

- The nitro group increases polarity and may act as a hydrogen-bond acceptor, though it could also introduce metabolic liabilities (e.g., reduction to reactive intermediates) .

N-(3-Chlorophenethyl)amide Derivatives (e.g., N-(3-Chlorophenethyl)-4-nitrobenzamide)

Structural Differences :

- Backbone : Amide linkage vs. amine.

- Substituents : Phenethyl group (two-carbon spacer between phenyl and amine/amide).

Implications :

- The amide group enhances hydrolytic stability compared to amines but reduces basicity, affecting protonation states under physiological conditions.

3-Amino Thietane Derivatives (e.g., 3-Acetylthiophen-2-amine Derivatives)

Structural Differences :

- Heterocycle : Thiophene (five-membered aromatic sulfur ring) vs. thietane.

- Substituents : Acetyl and bromo/phthalimido groups.

Implications :

- Thiophene’s aromaticity enables conjugation, influencing electronic spectra and reactivity.

- Acetyl groups enhance electrophilicity, facilitating nucleophilic substitutions or condensations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.